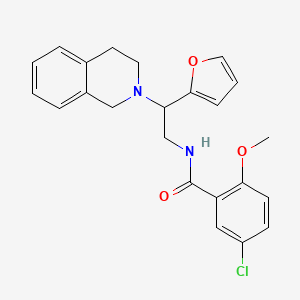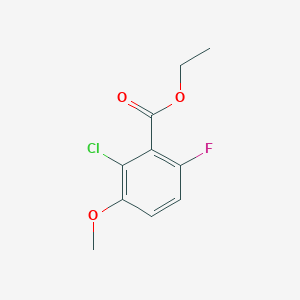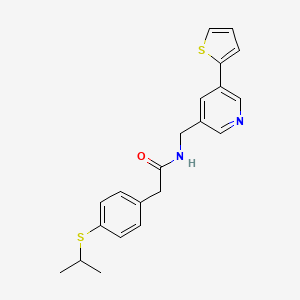
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests it’s an organic molecule with a complex structure, including a phenyl ring, a pyridine ring, and a thiophene ring. The presence of these rings indicates that the compound might exhibit aromaticity, which could influence its chemical behavior.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Common methods might include nucleophilic substitution reactions, condensation reactions, or coupling reactions. The exact method would depend on the specific properties of the starting materials and the desired compound.Molecular Structure Analysis
The structure of the compound can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound’s reactivity would depend on the functional groups present in the molecule. For example, the presence of an acetamide group might make the compound susceptible to hydrolysis or other reactions involving the carbonyl group.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions.Scientific Research Applications
Synthesis Processes and Derivative Formation
The compound "2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" appears to be a chemically complex molecule, and while direct studies on it are scarce, research on structurally similar compounds provides insights into chemical synthesis and potential applications. Studies have explored the synthesis and structural assessment of various acetamide derivatives, demonstrating the chemical versatility and potential for forming diverse derivatives.
Synthesis of Triazole Derivatives
Research has detailed the synthesis of triazole derivatives, including the formation of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its subsequent transformations into alkylated derivatives, Mannich base derivatives, Schiff base derivatives, and 1,3,4-oxadiazole-thiol derivatives, showcasing a rich chemistry of structural manipulation and potential for creating diverse chemical entities with varied properties (Bayrak et al., 2009).
Antimicrobial Activity of Derivatives
Synthesis of pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyridyl moiety has been reported, indicating the potential of these structures for biological activities. Such derivatives offer a base for further exploration into their potential applications, including antimicrobial activities (Dawood et al., 2011).
Pyridine and Pyrimidine-Based Derivatives
Studies have delved into the synthesis and structural assessment of various compounds like N-phenyl-N-(pyridin-4-yl)acetamide and its crystal structure assessment, as well as the synthesis of pyrimidine-incorporated Schiff base of isoniazid derivatives. These studies underscore the potential pharmaceutical relevance of such compounds and their structural versatility (Umezono & Okuno, 2015); (Soni & Patel, 2017).
Biological Applications and Characterization
Biological Activity and Characterization
While the direct biological applications of "2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" are not detailed, research on similar structures offers a glimpse into potential biological applications and methods for characterizing these compounds.
Anticancer and Antimicrobial Potential
Various synthesized derivatives have been investigated for their anticancer and antimicrobial activities. For instance, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated significant selectivity and apoptosis induction in cancer cell lines, indicating potential therapeutic applications in cancer treatment (Evren et al., 2019).
Characterization Techniques
The structural elucidation of these compounds involves sophisticated techniques such as 1H-NMR, 13C-NMR, LC-MS/MS spectral data, and elemental analyses. These methods ensure a comprehensive understanding of the molecular structure and properties, essential for exploring potential applications (Evren et al., 2019).
Safety And Hazards
The safety and hazards associated with the compound would depend on its specific properties. For example, some organic compounds are flammable, while others might be toxic or carcinogenic. Safety data sheets (SDS) can provide information about the hazards associated with a particular compound, as well as appropriate safety precautions.
Future Directions
Future research on the compound might involve studying its potential applications, such as its use in pharmaceuticals, materials science, or other areas. This could involve further studies on its properties, reactivity, and biological activity.
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c1-15(2)26-19-7-5-16(6-8-19)11-21(24)23-13-17-10-18(14-22-12-17)20-4-3-9-25-20/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLKLBWBEABUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
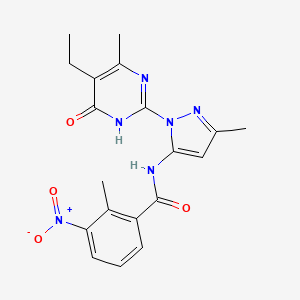
![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)
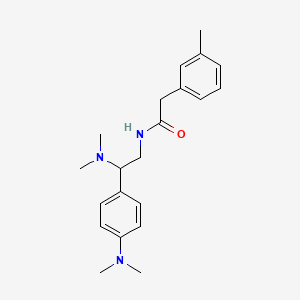
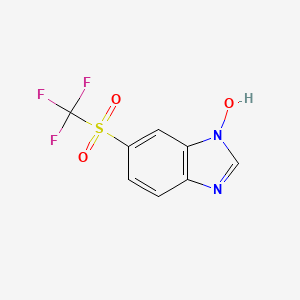
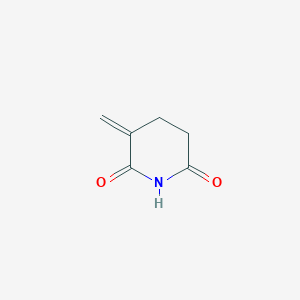
![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)

![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)
![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)
![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)
![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)
